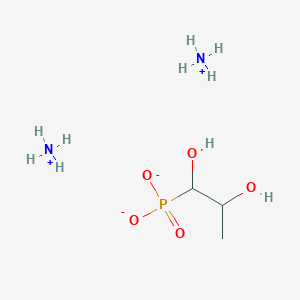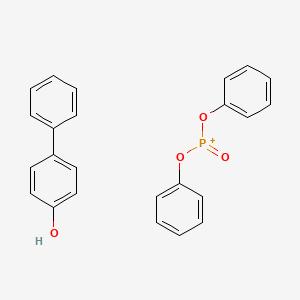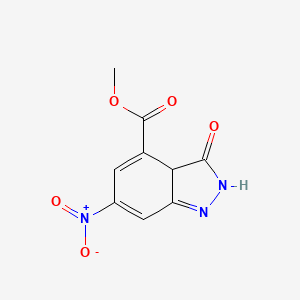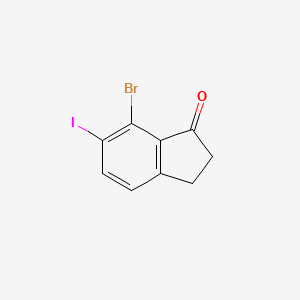![molecular formula C52H42CaF6O7 B12327317 calcium;3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;hydrate](/img/structure/B12327317.png)
calcium;3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium;3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;hydrate is a complex organic compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . This compound is characterized by its unique structure, which includes a calcium ion, a hex-4-ynoate moiety, and a trifluoromethylated phenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of calcium;3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;hydrate typically involves multiple steps, including the formation of the trifluoromethylated phenyl group and the subsequent coupling with the hex-4-ynoate moiety. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing boron reagents tailored for specific coupling conditions . The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium;3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;hydrate undergoes various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the phenyl groups, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the trifluoromethyl group can lead to the formation of trifluoromethyl alcohols or ketones, while reduction of the phenyl groups can produce phenyl alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Calcium;3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;hydrate has a wide range of scientific research applications, including:
Biology: Studied for its potential biological activities, including its effects on various cellular pathways and molecular targets.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases where trifluoromethylated compounds have shown efficacy.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of calcium;3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;hydrate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules . This interaction can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Another trifluoromethylated compound used in organic synthesis and pharmaceuticals.
(4-Methoxyphenyl)(4-(trifluoromethyl)phenyl)methanone: A related compound with similar structural features, used in the synthesis of complex organic molecules.
Uniqueness
Calcium;3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;hydrate is unique due to its combination of a calcium ion, a hex-4-ynoate moiety, and a trifluoromethylated phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C52H42CaF6O7 |
|---|---|
Molekulargewicht |
933.0 g/mol |
IUPAC-Name |
calcium;3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;hydrate |
InChI |
InChI=1S/2C26H21F3O3.Ca.H2O/c2*1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29;;/h2*3,5-15,21H,16-17H2,1H3,(H,30,31);;1H2/q;;+2;/p-2 |
InChI-Schlüssel |
QDINKBCSIAWNMP-UHFFFAOYSA-L |
Kanonische SMILES |
CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.O.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B12327247.png)
![5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12327253.png)
![3-[({[1-(3,4-Dichlorophenyl)ethylidene]amino}oxy)methyl]benzoic acid](/img/structure/B12327256.png)

![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)(methyl)carbamate](/img/structure/B12327260.png)

![(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid;morpholine](/img/structure/B12327269.png)
![1,2-Pyrrolidinedicarboxylic acid, 2-[(2-cyanophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12327276.png)
![2-(Hydroxymethyl)-6-[4-[[4-(hydroxymethyl)-5-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]oxolan-3-yl]methyl]-2-methoxyphenoxy]oxane-3,4,5-triol](/img/structure/B12327291.png)
![Imidazo[1,2-c]pyrimidine-2-carboxylic acid, 8-bromo-](/img/structure/B12327294.png)

![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;sulfuric acid;hydrate](/img/structure/B12327308.png)

